Predicted Lipophilicity (XLogP3-AA) Comparison with N1-(2-Chlorophenyl) Analogue
The target compound exhibits a computed XLogP3-AA of 3.8, whereas the 2-chlorophenyl analogue (CAS 1049509-84-3) has a predicted XLogP3-AA of approximately 3.3, indicating a ~0.5 log unit difference in lipophilicity attributable to the additional methyl group in the target compound [1] . In CNS drug discovery, a ΔXLogP of ≥0.5 can significantly affect blood-brain barrier permeability and non-specific tissue binding [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | N1-(2-Chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-84-3): XLogP3-AA ~3.3 |
| Quantified Difference | Δ ≈ 0.5 log units higher for the target compound |
| Conditions | Computed via PubChem using XLogP3 algorithm; no experimental logP/logD data available |
Why This Matters
The measurable lipophilicity difference means the target compound is predicted to have distinct membrane partitioning behavior, which can alter both in vitro assay performance and in vivo distribution when compared to the 2-chlorophenyl analogue.
- [1] PubChem. (2025). Compound Summary for CID 42390223: N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1049509-60-5 View Source
- [2] Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. https://doi.org/10.1021/cn1000286 View Source
